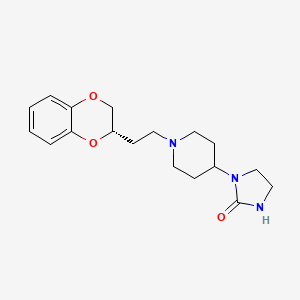
Aminophenazone cyclamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminophenazone cyclamate is a compound that combines aminophenazone, a non-narcotic analgesic, with cyclamate, an artificial sweetener. Cyclamate is a sulfonamide that is used as a low-calorie sweetener .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminophenazone is synthesized through the reaction of phenylhydrazine with acetoacetic ester, followed by methylation and cyclization . Cyclamate is produced by sulfonating cyclohexylamine with either chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
Industrial production of aminophenazone involves the large-scale synthesis of phenylhydrazine and acetoacetic ester, followed by controlled methylation and cyclization processes . Cyclamate production on an industrial scale involves the sulfonation of cyclohexylamine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Aminophenazone undergoes various chemical reactions, including oxidation, reduction, and substitution . Cyclamate, being a sulfonamide, can undergo hydrolysis and substitution reactions .
Common Reagents and Conditions
Oxidation: Aminophenazone can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of aminophenazone can be achieved using reducing agents such as sodium borohydride.
Substitution: Aminophenazone can undergo substitution reactions with halogens or other electrophiles.
Hydrolysis: Cyclamate can be hydrolyzed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation of aminophenazone typically results in the formation of corresponding quinones.
Reduction: Reduction of aminophenazone yields the corresponding amines.
Substitution: Substitution reactions of aminophenazone produce various substituted pyrazolones.
Hydrolysis: Hydrolysis of cyclamate produces cyclohexylamine and sulfamic acid.
Scientific Research Applications
Aminophenazone cyclamate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a sweetening agent in food products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenazone: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Propyphenazone: A safer alternative to aminophenazone with fewer side effects.
Saccharin: Another artificial sweetener used as an alternative to cyclamate.
Uniqueness
Aminophenazone cyclamate is unique due to its combination of analgesic and sweetening properties, making it useful in both pharmaceutical and food industries .
Properties
CAS No. |
747-30-8 |
|---|---|
Molecular Formula |
C19H30N4O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
cyclohexylsulfamic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C6H13NO3S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-11(9,10)7-6-4-2-1-3-5-6/h5-9H,1-4H3;6-7H,1-5H2,(H,8,9,10) |
InChI Key |
NPCNIYOIXLZTQI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
747-30-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminophenazone cyclamate, Aminopyrine cyclohexylsulfamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















